molecular formula C11H8BrNO2 B11936813 N-(3-bromophenyl)-3-furamide

N-(3-bromophenyl)-3-furamide

Cat. No.: B11936813
M. Wt: 266.09 g/mol
InChI Key: QYSJEZWAURFLKL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-furamide is an organic compound that features a bromophenyl group attached to a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-furamide typically involves the reaction of 3-bromophenylamine with furamide under specific conditions. One common method is the amidation reaction, where the amine group of 3-bromophenylamine reacts with the carboxyl group of furamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and purification techniques like column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-3-furamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The furamide moiety can be reduced to form amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Bromophenyl oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(3-fluorophenyl)-3-furamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-chlorophenyl)-3-furamide: Contains a chlorine atom instead of bromine.

    N-(3-iodophenyl)-3-furamide: Features an iodine atom in place of bromine.

Uniqueness: N-(3-bromophenyl)-3-furamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its fluorine, chlorine, or iodine analogs.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

N-(3-bromophenyl)furan-3-carboxamide

InChI

InChI=1S/C11H8BrNO2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,(H,13,14)

InChI Key

QYSJEZWAURFLKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=COC=C2

Origin of Product

United States

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